N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
This compound features a complex heterocyclic scaffold with an imidazo[1,2-c]quinazoline core substituted at position 2 with a propanamide group (N-benzyl-substituted) and at position 5 with a carbamoylmethyl sulfanyl moiety. Its synthesis likely involves nucleophilic substitution and condensation reactions, as inferred from analogous synthetic routes for related compounds (e.g., ethyl chloroformate-mediated reactions ). The benzyl group and carbamoylmethyl sulfanyl substituent are critical for modulating solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c23-18(28)13-31-22-26-16-9-5-4-8-15(16)20-25-17(21(30)27(20)22)10-11-19(29)24-12-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H2,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRMJHYFBFLZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that belongs to the imidazoquinazoline class. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and antidiabetic activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 571.6 g/mol. The structure features a benzyl moiety, a propanamide link, and an imidazoquinazoline core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₉N₅O₅S |
| Molecular Weight | 571.6 g/mol |
| CAS Number | 1037222-88-0 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives within the imidazoquinazoline class have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL . The presence of specific substituents on the phenyl group can enhance this activity.
Antidiabetic Activity
The compound has also been evaluated for its potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating blood glucose levels. In vitro studies revealed IC₅₀ values for related compounds ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase . This suggests that modifications to the imidazoquinazoline backbone could lead to more potent inhibitors.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors involved in metabolic pathways. For instance, its role as an α-glucosidase inhibitor indicates that it may compete with natural substrates for binding sites on the enzyme, thereby reducing carbohydrate absorption .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various imidazoquinazolines, N-benzyl derivatives were tested against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity with low cytotoxicity profiles in mammalian cell lines (LD₅₀ > 2000 mg/kg) . This highlights the potential for developing safe antimicrobial agents based on this scaffold.
Case Study 2: Antidiabetic Potential
Another investigation focused on the structural optimization of imidazo[1,2-c]quinazolines for α-glucosidase inhibition. The most promising derivatives showed significant inhibition with IC₅₀ values comparable to existing treatments . These findings underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The target compound differs from analogs in its substitution patterns. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Observations:
- N-Substituent : The target compound’s benzyl group (C₆H₅CH₂) contrasts with cyclohexyl () or methoxyphenylmethyl () groups. Benzyl may enhance π-π stacking in hydrophobic pockets compared to aliphatic cyclohexyl .
- Sulfanyl Side Chain: The carbamoylmethyl sulfanyl group is conserved in all analogs but varies in the attached carbamoyl substituents (e.g., 2-methoxyphenyl in vs. 2-chlorophenyl in ).
- Molecular Weight : The target compound has a lower molecular weight (~518.6) than analogs with methoxy or halogenated substituents, which may improve membrane permeability .
Spectroscopic and Physicochemical Properties
- 1H-NMR : The target compound’s aromatic protons (δ 7.5–8.2 ppm) and NH-triazole (δ 13.0 ppm) align with analogs in . The benzyl CH₂ would appear as a singlet near δ 4.3–4.5 ppm.
- Solubility : The benzyl group may reduce aqueous solubility compared to polar substituents like methoxy () or furan (), though experimental data are lacking.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide?
- Methodology : The synthesis involves:
Core formation : Construct the imidazo[1,2-c]quinazoline core via cyclization of anthranilic acid derivatives under reflux with catalysts like acetic anhydride .
Sulfanyl group introduction : Use nucleophilic substitution with thiourea derivatives or thiol-containing reagents (e.g., K₂CO₃ in DMF) to attach the sulfanyl group at position 5 of the core .
Propanamide linkage : Couple the core with a benzyl-propanamide moiety via acylation reactions, optimizing solvents (e.g., dichloromethane) and temperatures (0–25°C) to minimize side products .
- Key challenges : Low yields at the cyclization step (~40%) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments (e.g., imidazoquinazoline aromatic protons at δ 7.2–8.5 ppm) and carboxamide carbonyl signals (~δ 170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization is challenging due to the compound’s hydrophobicity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfanyl group introduction step?
- Methodology :
- Solvent optimization : Replace DMF with polar aprotic solvents like DMAc (dimethylacetamide) to enhance nucleophilicity .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution kinetics .
- Temperature gradients : Gradual heating (25°C → 60°C) to prevent thiol oxidation while maintaining reactivity .
- Data contradiction : Some protocols report higher yields with NaH as a base (70–80%) versus K₂CO₃ (50–60%), but NaH may degrade the imidazoquinazoline core .
Q. What strategies resolve discrepancies in biological activity data across cell lines?
- Methodology :
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm target binding in resistant cell lines .
- Metabolic profiling : LC-MS/MS to identify metabolite interference (e.g., glutathione conjugation at the sulfanyl group) .
- Synergistic screens : Combine with inhibitors of efflux pumps (e.g., verapamil) to assess P-gp-mediated resistance .
Q. How does the carbamoylmethyl-sulfanyl moiety influence structure-activity relationships (SAR)?
- Methodology :
- Analog synthesis : Replace the carbamoylmethyl group with methyl, ethyl, or aryl variants to compare potency .
- Computational modeling : Molecular docking (AutoDock Vina) to map hydrogen bonding between the carbamoyl group and kinase active sites (e.g., ATP-binding pockets) .
- Pharmacophore analysis : Identify critical hydrogen-bond acceptors (e.g., sulfanyl sulfur) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
